molecular formula C11H13NO2 B12436389 (2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide CAS No. 80783-99-9

(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide

Cat. No.: B12436389
CAS No.: 80783-99-9
M. Wt: 191.23 g/mol
InChI Key: PUWLTCZZUOAVPD-UHFFFAOYSA-N
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Description

(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide, also known as N-methoxy-N-methylcinnamamide, is a solid organic compound with the molecular formula C11H13NO2 and an average molecular weight of 191.23 g/mol . This compound is part of the cinnamamide derivative family, a class of molecules that has shown significant promise in preclinical research for the development of novel therapeutic agents . Particularly, cinnamamide derivatives have been identified as important drug candidates in preclinical and clinical studies for the treatment of epilepsy . The N-(3-aryl-2-propenoyl)amido moiety, which is present in this compound, has been proposed as a key pharmacophore responsible for anticonvulsant properties . Researchers are exploring these derivatives to address the challenge of drug-resistant epilepsy, where an estimated 30% of seizures remain resistant to currently available pharmacotherapy . The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methoxy-N-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLTCZZUOAVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272782
Record name N-Methoxy-N-methyl-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80783-99-9
Record name N-Methoxy-N-methyl-3-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80783-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of Carboxylic Acid Derivatives with N-Methoxy-N-Methylamine

The most direct route involves activating 3-phenylprop-2-enoic acid or its derivatives for coupling with N-methoxy-N-methylamine (NHM). EvitaChem outlines a protocol using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in tetrahydrofuran (THF) or acetonitrile. These agents facilitate the formation of the amide bond under mild conditions (25–40°C, 4–12 hours), yielding the target compound in 70–85% efficiency.

Mechanistic Insights:

  • Activation of the carboxylic acid via triazine intermediates generates reactive acyloxy triazines.
  • Nucleophilic attack by NHM releases the Weinreb amide and a triazine byproduct.

Optimization Data:

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
CDMT THF 25 12 78
DMT-MM CH₃CN 40 4 85
Triphosgene CH₂Cl₂ 0 → 25 6 72

Table 1: Comparison of coupling agents for amide bond formation.

Horner-Wadsworth-Emmons (HWE) Reaction for Stereoselective Synthesis

Phosphonoenolate Generation and Alkene Formation

The HWE reaction is pivotal for constructing the (E)-configured α,β-unsaturated system. Murata et al. developed an iPrMgCl-mediated deprotonation strategy using a Weinreb amide-type phosphonate reagent. This method achieves >95% (E)-selectivity by stabilizing the magnesium-phosphonoenolate intermediate, which reacts with aldehydes (e.g., benzaldehyde) in THF at −78°C.

Key Steps:

  • Deprotonation of the phosphonate reagent with iPrMgCl forms a magnesium-bound enolate.
  • Aldehyde addition triggers a concerted-sigmatropic rearrangement, favoring the (E)-isomer via a six-membered transition state.

Reaction Conditions:

Base Solvent Temperature (°C) (E):(Z) Ratio Yield (%)
iPrMgCl THF −78 98:2 89
LHMDS THF −78 85:15 76
NaH DMF 25 70:30 65

Table 2: Stereoselectivity and yields in HWE reactions.

One-Pot Synthesis in Ionic Liquids

Aminochlorination of α,β-Unsaturated Weinreb Amides

Amino-functionalized derivatives of (2E)-N-methoxy-N-methyl-3-phenylprop-2-enamide can be synthesized via aminochlorination in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) . While this method primarily targets β-amino analogs, it highlights the adaptability of ionic liquids for modifying Weinreb amides under metal-free conditions (40–60% yields, 25°C).

Advantages:

  • Recyclable solvent system (≥5 cycles without efficiency loss).
  • Avoids inert atmospheres or toxic catalysts.

Industrial-Scale Continuous Flow Synthesis

Process Intensification

EvitaChem describes a continuous flow protocol using microreactors to enhance mass/heat transfer. Pre-mixed 3-phenylprop-2-enoyl chloride and NHM in THF achieve 90% conversion within 2 minutes at 50°C, outperforming batch methods.

Parameters:

Reactor Type Residence Time (min) Temperature (°C) Conversion (%)
Microreactor 2 50 90
Batch 120 25 78

Table 3: Continuous vs. batch synthesis efficiency.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-phenylprop-2-enoic acid and NHM with N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent produces the Weinreb amide in 68% yield without solvents. This method reduces waste and energy consumption, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to chloro groups.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Chloro derivatives or other substituted products.

Scientific Research Applications

It appears that the compound "(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide" is involved in chemical reactions and may have biological applications.

Chemical Properties and Reactions

  • (E)-Selective Horner–Wadsworth–Emmons (HWE) Reaction: this compound is utilized in the Weinreb amide-type Horner–Wadsworth–Emmons (HWE) reaction . This reaction converts aldehydes to alkenes with high (E)-selectivity .
  • Reaction Conditions : The (E)-selective HWE reaction is affected by various reaction conditions, including the base, cation, solvent, and concentration .
  • Magnesium Phosphonoenolate : A reactive magnesium phosphonoenolate can be isolated during the Weinreb amide-type HWE reaction .

Potential Applications

  • Anti-Alzheimer's Agents: Propenamide derivatives have been designed and synthesized as potential anti-Alzheimer's agents . These compounds have shown anticholinesterase and antioxidant activities .
  • Multitarget compounds: 2-aminothiazole-based multitarget compounds, including propenamide derivatives, are being explored for their potential as therapeutic agents .
  • Anticonvulsant Activity: Cinnamamide derivatives, which are structurally related, have been identified as potential drug candidates for treating epilepsy . One specific compound, S(+)-(2 E)- N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has demonstrated anticonvulsant activity in several models of epilepsy and seizures in mice and rats .
    N-(3-aryl-2-propenoyl)amido has been proposed as a pharmacophore determining anticonvulsant properties .
  • Melanocortin-5 Receptor (MC5R) Modulation: Prop-2-enamide compounds have been developed for modulating the biological activity of the melanocortin-5 receptor (MC5R) .
  • EGFR Kinase Inhibitors: Propenamide derivatives are used in the design and preparation of 2,4-diaminopyrimidine-based inhibitors of EGFR kinase .

Mechanism of Action

The mechanism of action of (2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Stereochemical Isomerism: E vs. Z Configuration

The E/Z isomerism significantly influences molecular geometry and reactivity. For example:

  • (Z)-N-Methoxy-N-methyl-3-phenylprop-2-enamide (): Synthesized via a Horner–Wadsworth–Emmons (HWE) reaction, yielding a Z-configuration with distinct NMR shifts (δ 6.77 ppm for H-3, δ 6.28 ppm for H-2) .

Substituent Variations on the Nitrogen Atom

Modifications to the N-substituent alter electronic properties and biological activity:

Compound N-Substituent Key Properties/Applications Reference
(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide Methoxy-methyl (Weinreb amide) Likely stable acylation agent; no bioactivity data reported
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568) 2-Hydroxypropyl Anticonvulsant (ED50 = 13.21–279.45 mg/kg in rodent models)
(2E)-N-[3-(Dimethylamino)propyl]-3-phenylprop-2-enamide Dimethylaminopropyl Enhanced solubility; potential CNS activity (no specific data)

Key Insight: The methoxy-methyl group in Weinreb amides enhances stability for synthetic applications, while hydroxypropyl or dimethylamino substituents improve bioavailability and enable pharmacological activity .

Substituent Variations on the Aromatic Ring

Phenyl ring modifications impact electronic effects and target binding:

Compound Aromatic Substituent Key Properties Reference
This compound Phenyl Baseline electronic properties
(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 3,4,5-Trimethoxyphenyl Increased electron density; potential enhanced binding to enzymes
(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide Chloro-trifluoromethyl pyridine Electron-withdrawing groups; likely agrochemical applications

Key Insight : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., Cl, CF3) improve electrophilicity for targeted reactivity .

Biological Activity

(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide, a member of the cinnamamide class, has garnered attention for its diverse biological activities, particularly in the context of anticonvulsant and antimalarial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O1_{1}
  • Molecular Weight : 203.27 g/mol
  • Melting Point : 36.6 °C

The compound exhibits a methoxy group and a methyl group attached to the nitrogen atom of the amide, which influences its biological activity.

Anticonvulsant Activity

Research has shown that cinnamamide derivatives, including this compound, possess significant anticonvulsant properties. A notable study evaluated various derivatives for their efficacy in seizure models:

CompoundModelED50_{50} (mg/kg)
KM-568 (similar structure)Maximal Electroshock44.46 (mice, i.p.)
KM-5686-Hz Psychomotor Seizure71.55 (mice, i.p.)

The compound was found to be effective in several seizure models, indicating its potential as a therapeutic agent for epilepsy. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly affecting GABAA_A and serotonergic receptors .

Antimalarial Activity

In addition to its anticonvulsant effects, this compound has been investigated for its antimalarial properties. A study screening various N-phenyl-substituted cinnamides revealed promising results against Plasmodium falciparum:

CompoundIC50_{50} (µM)Cytotoxicity (up to µM)
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide0.58Non-cytotoxic up to 20
Other derivatives2.0 - 31Non-cytotoxic up to 20

These findings suggest that certain derivatives maintain selectivity against malaria parasites while exhibiting low toxicity in mammalian cells .

Safety and Toxicity Profile

Safety evaluations are crucial for the development of any new therapeutic agents. In vitro studies on cell lines such as HepG2 and H9c2 demonstrated that this compound is non-cytotoxic at concentrations up to 100 µM. Further mutagenicity assays indicated that it does not exhibit mutagenic potential, reinforcing its safety profile for potential clinical use .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of cinnamamide derivatives. Key factors influencing activity include:

  • Substituents on the phenyl ring : Variations in electron-withdrawing or electron-donating groups significantly affect potency.
  • Length and configuration of the olefin linker : The positioning and saturation can alter interaction with biological targets.

Studies have shown that modifications can enhance both anticonvulsant and antimalarial activities, suggesting pathways for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a two-step process. First, esterification of 3-phenylprop-2-enoic acid with methanol under acid catalysis forms the methyl ester intermediate. Subsequent reaction with N-methoxy-N-methylamine in the presence of a base (e.g., NaH) yields the target compound. Optimization involves controlling reaction temperature (0–5°C for amine coupling), solvent selection (THF or DMF for polar aprotic conditions), and stoichiometric ratios (1:1.2 for amine:ester). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the E-configuration (coupling constant JHHJ_{H-H} ≈ 15–16 Hz for trans-alkene protons) and methoxy/methyl groups.
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions) using SHELXL refinements .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX refinements) resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : SHELXL refines crystallographic parameters (e.g., anisotropic displacement, occupancy) to model electron density maps accurately. Hydrogen-bonding networks (e.g., N–H···O=C) stabilize the E-configuration, validated via graph-set analysis (e.g., R22(8)R_2^2(8) motifs) . For ambiguous cases, compare experimental bond angles/vectors (C=C–N–O) to DFT-optimized geometries .

Q. What strategies reconcile contradictory biological activity data observed in different in vitro models for this compound?

  • Methodological Answer :

  • Dose-response validation : Ensure consistent molar concentrations across assays (e.g., cytotoxicity vs. enzymatic inhibition).
  • Cell-line specificity : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to identify model-dependent effects.
  • Replication : Adopt standardized protocols (e.g., NIH guidelines) and validate findings through independent labs to address reproducibility crises .

Q. How should researchers design kinetic studies to investigate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Use buffer systems (pH 1–13) and monitor degradation via HPLC at intervals (0–48 hrs). Activation energy (EaE_a) is derived from Arrhenius plots (25–60°C).
  • Hydrolytic pathways : Identify degradation products (e.g., methoxyamine or cinnamic acid derivatives) using LC-MS.
  • Statistical rigor : Triplicate runs with ANOVA analysis to assess significance .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :

  • Solvent purity : Use HPLC-grade solvents and control humidity (e.g., Karl Fischer titration for water content).
  • Temperature calibration : Ensure equilibration at 25°C ± 0.1°C.
  • Alternative methods : Compare shake-flask vs. nephelometry results to identify method-specific biases .

Experimental Design

Q. What computational methods complement experimental studies to predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., attack by Grignard reagents).
  • Molecular docking : Predict binding affinities to biological targets (e.g., proteases) using AutoDock Vina.
  • MD simulations : Assess solvation effects (e.g., in DMSO) over 100-ns trajectories .

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